molecular formula C28H46O3 B195312 24-Homo-1,25-dihydroxyvitamin D3 CAS No. 103656-40-2

24-Homo-1,25-dihydroxyvitamin D3

Cat. No. B195312
CAS RN: 103656-40-2
M. Wt: 430.7 g/mol
InChI Key: WKTIGYIYJKESCJ-JJWMBMNSSA-N
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Description

24-Homo-1,25-dihydroxyvitamin D3 is a novel vitamin D analogue . It is a biologically active form of vitamin D3 in calcium absorption and deposition . It has widespread effects on cellular differentiation and proliferation, and can modulate immune responsiveness, and central nervous system function .


Physical And Chemical Properties Analysis

The physical and chemical properties of 24-Homo-1,25-dihydroxyvitamin D3 include a molecular formula of C28H46O3, an average mass of 430.663 Da, and a monoisotopic mass of 430.344696 Da .

Scientific Research Applications

Bone Health and Calcium Regulation

24-Homo-1,25(OH)2D3, like its parent compound 1,25D3, plays a crucial role in maintaining bone health. It regulates calcium homeostasis by enhancing intestinal calcium absorption and promoting bone mineralization. Research suggests that it may be effective in preventing osteoporosis and improving bone density .

Cell Differentiation and Anti-Proliferative Effects

Similar to 1,25D3, 24-Homo-1,25(OH)2D3 influences cell differentiation. It drives various cell types to undergo growth arrest, differentiation, and apoptosis. This property makes it a potential candidate for cancer therapy, as it can inhibit cell proliferation and promote differentiation in certain cancer cells .

Immune Modulation

24-Homo-1,25(OH)2D3 interacts with immune cells and modulates their function. It may enhance immune responses, particularly in the context of infections and autoimmune diseases. Researchers have explored its potential in managing conditions like multiple sclerosis and rheumatoid arthritis .

Monocytic Differentiation

Studies have shown that 24-Homo-1,25(OH)2D3 induces differentiation of human promyelocytic leukemia cells (HL-60) into monocytes. This differentiation process involves changes such as increased phagocytosis and nitroblue tetrazolium-reducing activity .

Structural Modifications and Receptor Affinity

Crystallography studies have revealed that the A-ring conformation of 24-Homo-1,25(OH)2D3 upon interaction with the vitamin D receptor (VDR) significantly influences its receptor affinity and biological activity. Understanding these structural differences can guide the design of more potent analogs .

Osteoblast Activity Enhancement

Structural side-chain modifications, including those in 24-Homo-1,25(OH)2D3, can enhance its potency on human osteoblast-like cells. These modifications may lead to improved bone formation and osteoblast function .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 24-Homo-1,25-dihydroxyvitamin D3 .

Future Directions

Future research could focus on further elucidating the precise role of specific vitamin D metabolites like 24-Homo-1,25-dihydroxyvitamin D3 in determining muscle phenotype and function . Additionally, more research is needed to understand the potential roles of such compounds in conditions associated with vitamin D deficiency .

properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7-hydroxy-7-methyloctan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O3/c1-19(9-6-7-15-27(3,4)31)24-13-14-25-21(10-8-16-28(24,25)5)11-12-22-17-23(29)18-26(30)20(22)2/h11-12,19,23-26,29-31H,2,6-10,13-18H2,1,3-5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTIGYIYJKESCJ-JJWMBMNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

24-Homo-1,25-dihydroxyvitamin D3

CAS RN

103656-40-2
Record name 24-Homo-1,25-dihydroxyvitamin D3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103656402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24-Homo-1,25-dihydroxyvitamin D3
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15557
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 24-HOMO-1,25-DIHYDROXYVITAMIN D3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F35KTH803S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A1: The study found that while some analogs like 24-homo-1,25-dihydroxyvitamin D3 and its Δ22 analogs were more potent in inducing HL-60 cell differentiation, they did not show increased bone resorption activity compared to 1,25-dihydroxyvitamin D3 in the fetal rat limb bone model []. This finding challenges the hypothesis that 1,25-dihydroxyvitamin D3 stimulates bone resorption primarily by promoting the differentiation of monocytic cells into osteoclasts. It suggests that other mechanisms might be involved in 1,25-dihydroxyvitamin D3-induced bone resorption, independent of its effect on monocytic cell differentiation.

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